molecular formula C23H23N3O3 B1200640 MF 5137

MF 5137

Cat. No.: B1200640
M. Wt: 389.4 g/mol
InChI Key: LLVLMYRWABCVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MF-5137 involves several steps, starting with the preparation of the quinolone core structure. The synthetic route typically includes the following steps:

Industrial production methods for MF-5137 involve optimizing these synthetic routes to achieve high yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

MF-5137 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MF-5137 has a wide range of scientific research applications, including:

Mechanism of Action

MF-5137 exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase II, enzymes essential for DNA replication and cell division. By binding to these enzymes, MF-5137 prevents the bacteria from replicating their DNA, leading to cell death. The compound’s activity is particularly potent against gram-positive bacteria .

Comparison with Similar Compounds

MF-5137 is compared with other 6-aminoquinolones and fluoroquinolones, such as ciprofloxacin and ofloxacin. While all these compounds share a similar core structure, MF-5137 is unique in its enhanced activity against methicillin-resistant Staphylococcus aureus and its stability under various pH conditions . Other similar compounds include:

MF-5137’s unique properties make it a valuable compound for further research and development in the field of antimicrobial agents.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

6-amino-1-cyclopropyl-7-(3,4-dihydro-1H-isoquinolin-2-yl)-8-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C23H23N3O3/c1-13-20-17(22(27)18(23(28)29)12-26(20)16-6-7-16)10-19(24)21(13)25-9-8-14-4-2-3-5-15(14)11-25/h2-5,10,12,16H,6-9,11,24H2,1H3,(H,28,29)

InChI Key

LLVLMYRWABCVEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=C1N3CCC4=CC=CC=C4C3)N)C(=O)C(=CN2C5CC5)C(=O)O

Synonyms

6-amino-1-cyclopropyl-8-methyl-7-(5,6,7,8-tetrahydroisoquinolinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
MF 5137
MF-5137

Origin of Product

United States

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